molecular formula C8H8ClFZn B13908273 4-Fluoro-2-methylbenzylzinc chloride

4-Fluoro-2-methylbenzylzinc chloride

Cat. No.: B13908273
M. Wt: 224.0 g/mol
InChI Key: ZBGZEEYFDBUGLN-UHFFFAOYSA-M
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Description

4-Fluoro-2-methylbenzylzinc chloride, also known by its MDL number MFCD11226462, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

The synthesis of 4-fluoro-2-methylbenzylzinc chloride involves the reaction of 4-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-2-methylbenzyl chloride+Zn4-Fluoro-2-methylbenzylzinc chloride\text{4-Fluoro-2-methylbenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 4-Fluoro-2-methylbenzyl chloride+Zn→4-Fluoro-2-methylbenzylzinc chloride

Industrial production methods for this compound often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .

Chemical Reactions Analysis

4-Fluoro-2-methylbenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols after hydrolysis.

Common reagents used in these reactions include palladium catalysts, organic halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and substrates used .

Scientific Research Applications

4-Fluoro-2-methylbenzylzinc chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbenzylzinc chloride primarily involves its role as a nucleophile in various organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

4-Fluoro-2-methylbenzylzinc chloride can be compared with other organozinc compounds such as:

  • Phenylzinc chloride
  • Benzylzinc chloride
  • 4-Methylbenzylzinc chloride

What sets this compound apart is the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also impart unique properties to the final products, making this compound valuable in specific synthetic applications .

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);4-fluoro-1-methanidyl-2-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZBGZEEYFDBUGLN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)[CH2-].Cl[Zn+]

Origin of Product

United States

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